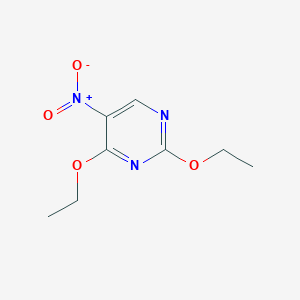

2,4-Diethoxy-5-nitropyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

101935-53-9 |

|---|---|

Molecular Formula |

C8H11N3O4 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

2,4-diethoxy-5-nitropyrimidine |

InChI |

InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)5-9-8(10-7)15-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

WCEIGOUJTJFAFL-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |

Canonical SMILES |

CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diethoxy 5 Nitropyrimidine

Strategic Approaches to the Synthesis of 2,4-Diethoxy-5-nitropyrimidine

The primary route to 2,4-diethoxy-5-nitropyrimidine involves a two-step process: the synthesis of a halogenated precursor, typically 2,4-dichloro-5-nitropyrimidine (B15318), followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the ethoxy groups.

Precursor Synthesis: Halogenated Nitropyrimidines

The critical intermediate for the synthesis of 2,4-diethoxy-5-nitropyrimidine is a dihalogenated 5-nitropyrimidine (B80762). The most common and reactive precursor is 2,4-dichloro-5-nitropyrimidine.

The synthesis of 2,4-dichloro-5-nitropyrimidine is most effectively achieved through the chlorination of 5-nitrouracil (B18501) (also known as 2,4-dihydroxy-5-nitropyrimidine). google.com This transformation is typically carried out using phosphorus oxychloride (POCl3), which serves as both the chlorinating agent and often as the solvent. google.com The reaction is generally performed at elevated temperatures.

A controlled workup procedure is crucial as 2,4-dichloro-5-nitropyrimidine is susceptible to decomposition in the presence of water or at high temperatures. google.com One documented procedure involves cooling the reaction mixture and then quenching it into a mixture of water and a non-polar solvent like toluene (B28343) at a low temperature (0-10°C) to minimize degradation and facilitate extraction. google.com This method has been reported to yield the product in high assay yield. google.com

Table 1: Reaction Parameters for the Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil

| Parameter | Value/Condition | Source |

| Starting Material | 5-Nitrouracil | google.com |

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | google.com |

| Solvent | Toluene (for workup) | google.com |

| Reaction Temperature | Elevated (specifics vary) | |

| Workup Temperature | 0-10°C | google.com |

| Reported Assay Yield | 84% | google.com |

The principle of converting dihydroxypyrimidines to dichloropyrimidines is a well-established synthetic strategy. This is not limited to 5-nitrouracil. For instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves the chlorination of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine using excess phosphorus oxychloride, which also acts as the solvent, at reflux temperatures (100-110°C). Similarly, 2,4-dihydroxy-5-methoxypyrimidine can be converted to 2,4-dichloro-5-methoxypyrimidine (B27636) using phosphorus oxychloride in the presence of an alkaline substance.

This general transformation underscores the broad applicability of phosphorus oxychloride for the conversion of hydroxypyrimidine systems to their corresponding chloro derivatives, which are then activated for subsequent nucleophilic substitution reactions.

Alkoxylation Reactions: Introduction of Diethoxy Functionality

With the synthesis of 2,4-dichloro-5-nitropyrimidine, the stage is set for the introduction of the diethoxy groups. This is achieved through a nucleophilic aromatic substitution reaction, where an alkoxide, in this case, ethoxide, displaces the chloride leaving groups.

The reaction of 2,4-dichloro-5-nitropyrimidine with a suitable ethoxide source, typically sodium ethoxide (NaOEt), in an appropriate solvent leads to the formation of 2,4-diethoxy-5-nitropyrimidine. The electron-withdrawing nitro group at the 5-position activates the pyrimidine (B1678525) ring towards nucleophilic attack, facilitating the displacement of the chloro substituents.

The reaction generally proceeds in a stepwise manner, with the first ethoxide substituting one of the chlorine atoms, followed by the second substitution to yield the final diethoxy product. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 5-substituted-2,4-dichloropyrimidines. researchgate.net

Table 2: General Conditions for Direct Ethoxylation

| Parameter | Reagent/Condition |

| Substrate | 2,4-Dichloro-5-nitropyrimidine |

| Nucleophile | Sodium Ethoxide (NaOEt) |

| Solvent | Ethanol or other suitable polar aprotic solvent |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

The ethoxylation of 2,4-dichloro-5-nitropyrimidine is part of a broader class of alkoxylation reactions. Similar transformations can be achieved using other alkoxides, such as sodium methoxide (B1231860) (NaOMe) and sodium isopropoxide (NaOiPr), to yield 2,4-dimethoxy-5-nitropyrimidine (B2711695) and 2,4-diisopropoxy-5-nitropyrimidine, respectively.

The reactivity of the alkoxide nucleophile plays a significant role in the rate and efficiency of the substitution reaction. Generally, the nucleophilicity of alkoxides follows the order: methoxide > ethoxide > isopropoxide. This is primarily due to steric hindrance; the bulkier isopropoxide group will approach the electrophilic carbon atoms on the pyrimidine ring more slowly than the less hindered methoxide and ethoxide ions.

Consequently, reactions with sodium methoxide are often faster and may proceed under milder conditions compared to those with sodium ethoxide or sodium isopropoxide. The choice of alkoxide can, therefore, be used to modulate the reactivity and selectivity of the substitution reaction. For instance, in a related system, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide leads to the formation of methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org

Table 3: Comparison of Alkoxylation Strategies

| Alkoxide | Corresponding Product | Relative Reactivity (General Trend) | Key Considerations |

| Sodium Methoxide (NaOMe) | 2,4-Dimethoxy-5-nitropyrimidine | Highest | Potentially faster reaction rates |

| Sodium Ethoxide (NaOEt) | 2,4-Diethoxy-5-nitropyrimidine | Intermediate | Standard and commonly used |

| Sodium Isopropoxide (NaOiPr) | 2,4-Diisopropoxy-5-nitropyrimidine | Lowest | Slower reaction rates due to steric hindrance |

Advancements in Synthetic Techniques and Reaction Optimization

Contemporary research in organic synthesis has emphasized the development of methodologies that are not only efficient but also adhere to the principles of green chemistry. For pyrimidine derivatives, this has led to the exploration of one-pot procedures and the introduction of novel catalytic systems to facilitate key transformations, such as ether formation.

Exploration of One-Pot Synthetic Procedures for Pyrimidine Derivatives

The synthesis of the pyrimidine core and its subsequent functionalization can often be achieved through multicomponent reactions (MCRs), which are a class of one-pot reactions. For instance, the Biginelli reaction and its variations are well-established methods for creating dihydropyrimidine (B8664642) scaffolds. nih.govnih.govresearchgate.net Recent advancements have focused on expanding the scope and efficiency of these reactions through various catalysts and reaction conditions.

A practical one-step process for creating 2,5-disubstituted pyrimidines from nitriles has been developed, demonstrating the versatility of one-pot protocols for a range of pyrimidine-containing compounds with diverse functional groups. nih.gov Furthermore, catalyst-free and efficient one-pot reactions have been successfully used to synthesize novel pyrimidine derivatives through a two-stage process, highlighting the move towards simpler and more environmentally friendly synthetic pathways. nih.govmdpi.com The use of microwave-assisted organic synthesis represents another eco-friendly method for producing aminopyrimidine derivatives, often resulting in yields ranging from 33-56%. nanobioletters.com

Several studies have demonstrated the utility of different catalysts in promoting one-pot synthesis of pyrimidine derivatives. Lanthanum triflate has been employed as an effective catalyst in the one-pot, three-component synthesis of bioactive tetrahydopyrimidinecarboxamide derivatives. nih.govdundee.ac.uk Similarly, p-Toluene sulphonic acid (PTSA) has been used to catalyze the condensation reaction for synthesizing benzopyrano-pyrimidine derivatives with high yields and short reaction times. mdpi.com

Table 1: Comparison of Catalysts in One-Pot Synthesis of Pyrimidine Derivatives

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Lanthanum triflate | Three-component synthesis | Effective for bioactive derivatives | nih.govdundee.ac.uk |

| p-Toluene sulphonic acid (PTSA) | Condensation reaction | High yields, short reaction times | mdpi.com |

| Ionic Liquid ([C4(DABCO-SO3H)2].4ClO4) | Multicomponent reaction | Reusable catalyst, easy work-up | oiccpress.com |

| Nano-NiZr4(PO4)6 | Multicomponent reaction | High yields, short times, reusable | |

| None (Catalyst-free) | Two-stage one-pot reaction | Environmentally friendly, efficient | nih.govmdpi.com |

Novel Catalytic Methods for Pyrimidine Ether Formation

The formation of ether linkages on the pyrimidine ring, a key structural feature of 2,4-diethoxy-5-nitropyrimidine, is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. In this process, a leaving group on the pyrimidine ring (such as a halogen) is displaced by an alkoxide. The efficiency of this transformation can be significantly enhanced by catalysts.

Modern advancements have introduced a variety of catalytic systems to improve the synthesis of pyrimidine derivatives, which can be adapted for ether formation.

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For instance, a palladium-catalyzed arylative cyclization of alkynylpyrimidinols with aryl iodides has been used to create 5,6-disubstituted furo[2,3-d]pyrimidine (B11772683) derivatives, demonstrating palladium's utility in forming new bonds to the pyrimidine core. researchgate.net

Copper Catalysis : Copper-catalyzed tandem reactions have been employed to synthesize sulfonamide pyrimidine derivatives from components like trichloroacetonitrile (B146778) and terminal alkynes, achieving high yields. mdpi.com Such copper-mediated systems are well-known to facilitate SNAr reactions, including etherification.

Heterogeneous Catalysts : The development of reusable, solid-phase catalysts is a major focus in green chemistry. Nano-NiZr4(PO4)6 has been reported as a robust and retrievable heterogeneous catalyst for synthesizing pyrimidines in high yields. These types of catalysts can offer advantages in product purification and catalyst recovery.

Ionic Liquids : Ionic liquids have been explored as catalysts, sometimes referred to as "green" solvents or catalysts, due to their low vapor pressure and recyclability. A DABCO-based ionic liquid has been used to efficiently catalyze the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com

The optimization of reaction parameters such as temperature, reaction time, and catalyst loading is a critical aspect of developing these novel methods. rsc.orgresearchgate.net Factorial design experiments and other systematic approaches are often used to identify the optimal conditions that lead to the highest yield and purity of the desired pyrimidine ether. rsc.org

Table 2: Overview of Novel Catalytic Systems for Pyrimidine Synthesis

| Catalyst Type | Specific Example | Application in Pyrimidine Synthesis | Potential for Ether Formation | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) complexes | Arylative cyclization of alkynylpyrimidinols | Adaptable for C-O cross-coupling reactions | researchgate.net |

| Transition Metal | Copper (Cu) complexes | Tandem reaction for sulfonamide pyrimidines | Promotes SNAr with alkoxides | mdpi.com |

| Heterogeneous | Nano-NiZr4(PO4)6 | Multicomponent synthesis of pyrimidines | Offers reusability and simplified work-up | |

| Organocatalyst | l-proline | Three-component synthesis of pyrano[2,3-d]pyrimidines | Mild conditions, environmentally benign | nih.govacs.org |

| Ionic Liquid | [C4(DABCO-SO3H)2].4ClO4 | One-pot synthesis of pyrimido[4,5-d]pyrimidines | Reusable catalyst, efficient | oiccpress.com |

Chemical Reactivity and Transformation Mechanisms of 2,4 Diethoxy 5 Nitropyrimidine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring, particularly when activated by potent electron-withdrawing groups such as a nitro group at the C5 position, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This class of reactions is fundamental in the functionalization of pyrimidine scaffolds, allowing for the displacement of good leaving groups, such as halides or alkoxy groups, by a variety of nucleophiles. wikipedia.orgresearchgate.net The reaction typically proceeds via a stepwise addition-elimination pathway involving a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com However, depending on the substrate, nucleophile, and reaction conditions, concerted mechanisms or alternative pathways like the ANRORC mechanism can also be operative. wikipedia.orgacs.org

Regioselectivity—the specific position at which a reaction occurs—is a critical aspect of the SNAr reactions of polysubstituted pyrimidines. In 2,4-dialkoxy-5-nitropyrimidine systems, the C2 and C4 (or C6) positions are the primary sites for nucleophilic attack. The final product distribution is governed by a delicate interplay of electronic effects, steric hindrance, the nature of the nucleophile, and the leaving group.

The alkoxy groups in 2,4-dialkoxy-5-nitropyrimidines can be displaced by amine nucleophiles. Research on the closely related analogue, 2,4-dimethoxy-5-nitropyrimidine (B2711695), shows that amination affords the corresponding 2-aminopyrimidine (B69317) derivative in moderate yield, indicating a preference for substitution at the C2 position under certain conditions. nih.govmdpi.com

In more complex systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, the reaction with primary amines demonstrates an interesting sequential reactivity. Initially, the more labile chlorine atom at C4 is displaced. However, instead of isolating the 4-alkylamino-6-alkoxy-5-nitropyrimidine, a second substitution occurs in the same reaction vessel, where the alkoxy group at C6 is displaced by another molecule of the primary amine to yield symmetric 4,6-dialkylamino-5-nitropyrimidines. chemrxiv.orgresearchgate.net This was an unexpected result, as the displacement of a second leaving group on a pyrimidine ring often requires harsh conditions. researchgate.net This one-pot synthesis works for various primary amines, affording the disubstituted products in good yields. chemrxiv.orgresearchgate.net

| Starting Material (Alkoxy Group) | Amine Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2a (prop-2-ynyloxy) | N-benzylamine | 5a (N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine) | 55 |

| 2b (benzyloxy) | N-benzylamine | 5a (N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine) | 33 |

| 2c (ethoxy) | N-benzylamine | 5a (N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine) | 82 |

| 2a (prop-2-ynyloxy) | 4-methoxybenzylamine | 5d (N,N'-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine) | 92 |

| 2b (benzyloxy) | 4-methoxybenzylamine | 5d (N,N'-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine) | 60 |

| 2c (ethoxy) | 4-methoxybenzylamine | 5d (N,N'-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine) | 72 |

| - | isobutylamine | 5l (N,N'-diisobutyl-5-nitropyrimidine-4,6-diamine) | 83 |

The structure of the amine nucleophile has a profound impact on the regioselectivity of SNAr reactions. While primary and secondary amines typically react at the C4 position of 2,4-dichloro-5-nitropyrimidine (B15318) with high selectivity, the use of tertiary amines dramatically shifts the reaction to the C2 position. researchgate.netresearchgate.netnih.gov

This C2-selective amination proceeds through the formation of a quaternary ammonium (B1175870) intermediate, which then undergoes an in-situ N-dealkylation to yield the final product, formally corresponding to a reaction with a secondary amine. researchgate.netnih.gov This method is practical, with reactions often being fast at room temperature and affording moderate to excellent yields. researchgate.net This switch in regioselectivity provides a valuable synthetic tool, expanding access to C2-aminated pyrimidine structures that are otherwise difficult to obtain. researchgate.net

| Tertiary Amine Nucleophile | Resulting C2-Amine Group | Yield (%) |

|---|---|---|

| Triethylamine | Diethylamino | 89 |

| N,N-Diisopropylethylamine | Ethyl(isopropyl)amino | 77 |

| N-methylpiperidine | Piperidin-1-yl | 81 |

| N-methylmorpholine | Morpholino | 91 |

| N-allyl-N-methylcyclohexylamine | allyl(cyclohexyl)amino | 70 |

The mechanism of nucleophilic substitution on the pyrimidine ring is not always a straightforward addition-elimination process. Depending on the substrate and reaction conditions, more complex pathways can be involved.

The ANRORC mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure, is a well-established alternative to the standard SNAr pathway in heterocyclic chemistry. wikipedia.org This mechanism is particularly relevant for amination reactions of pyrimidines, especially with strong nucleophiles like metal amides. wikipedia.org Isotope scrambling experiments have provided definitive evidence for this pathway by showing that a nitrogen atom from the original pyrimidine ring can be exchanged with an external nitrogen atom from the nucleophile. wikipedia.org

In the context of 2,4-dialkoxy-5-nitropyrimidine analogues, the ANRORC mechanism has been identified as the operative pathway for amination at the C2 position. nih.govmdpi.com Studies on 2,4-dimethoxy-5-nitropyrimidine show that the replacement of the C2 group occurs via an ANRORC mechanism, whereas substitution at the C4 position proceeds through the conventional SNAr pathway without ring closure. nih.gov This mechanistic dichotomy highlights the distinct electronic environment of the C2 position in the pyrimidine ring. The amination of 2-halopyrimidines has also been shown to proceed via the ANRORC mechanism to a significant extent. capes.gov.br

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of SNAr reactions. wuxiapptec.comrsc.org By calculating the energies of intermediates and transition states, researchers can construct detailed reaction energy profiles to predict regioselectivity and understand the factors that control reaction rates. wuxiapptec.comwuxiapptec.com

For instance, QM (Quantum Mechanics) analyses of 2,4-dichloropyrimidines show that the regioselectivity (C2 vs. C4) can be predicted by comparing the relative energy of the transition states for nucleophilic attack at each position. wuxiapptec.com In one study, the calculated energy of the C4 transition state was found to be higher than that of the C2 transition state, correctly predicting the observed C2 selectivity in that specific system. wuxiapptec.com

Recent computational investigations into the sequential substitution of 6-alkoxy-4-chloro-5-nitropyrimidines have revealed further mechanistic subtleties. chemrxiv.orgrsc.org The calculations suggest that the displacement of the alkoxy group is facilitated by the formation of pre-reactive molecular complexes and Meisenheimer complexes, which were identified along the reaction coordinate. chemrxiv.orgresearchgate.net These findings indicate that while the initial substitution of the chlorine atom may occur through a concerted mechanism, the subsequent, and more surprising, substitution of the alkoxy group proceeds via a stepwise pathway involving these stable intermediates. rsc.org This helps explain why alkoxy groups, typically considered poor leaving groups, can be displaced under mild conditions in these activated systems. rsc.org

| Substrate | Nucleophile | Position | Calculated Energy Barrier / Relative Energy | Reference |

|---|---|---|---|---|

| 2,4-dichloro-6-methoxypyrimidine | Bromide (surrogate) | C2 vs C4 | C4 TS is 0.76 kcal/mol higher than C2 TS | wuxiapptec.com |

| 2,4-dichloro-6-(methylamino)pyrimidine | Bromide (surrogate) | C2 vs C4 | C4 TS is 1.00 kcal/mol higher than C2 TS | wuxiapptec.com |

| 2-MeSO₂-4-Cl-pyrimidine | Alkoxide | C2 vs C4 | C4 TS is 3.87 kcal/mol higher than C2 TS | wuxiapptec.com |

| 6-methoxy-4-chloro-5-nitropyrimidine | Methylamine | Cl vs OMe displacement | TS for Cl displacement is 8.4 kcal/mol lower than for OMe displacement | researchgate.net |

Mechanistic Investigations of SNAr Pathways

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group at the 5-position of the pyrimidine ring into an amino group is a fundamental transformation, yielding 5-aminopyrimidine (B1217817) derivatives that are crucial for further synthesis. This reduction is most commonly achieved through catalytic hydrogenation.

Catalytic hydrogenation is a widely used method for reducing the nitro group on pyrimidine rings to an amino group. For nitropyrimidine derivatives, this process typically involves using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net For instance, the reduction of 2,4-dimethoxy-6-methyl-5-nitropyrimidine (B1618754) provides 5-amino-2,4-dimethoxy-6-methylpyrimidine (B3043317). researchgate.netacs.org Similarly, other substituted nitropyrimidines can be effectively reduced using this method. The reaction is generally clean and efficient, providing the corresponding amino derivative which serves as a versatile intermediate for building more complex heterocyclic systems. acs.org In some cases, to prevent the formation of secondary amines during hydrogenation, a base like ammonia (B1221849) (NH₃) or an acid may be added to the reaction mixture. google.com

| Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | H₂, Pd/C | 5-Amino-2,4-dimethoxy-6-methylpyrimidine | researchgate.netacs.org |

| 6-(Cyanomethyl)-2,4-dimethoxy-5-nitropyrimidine | Catalytic Hydrogenation | 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine | researchgate.netacs.org |

| 6-[2-(Dimethylamino)vinyl]-2,4-dimethoxy-5-nitropyrimidine | Hydrogenation | 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine | acs.org |

| General 4,6-Diethoxy-5-nitropyrimidine | H₂, Pd/C | 4,6-Diethoxy-5-aminopyrimidine |

Other Significant Chemical Transformations

Beyond the reduction of the nitro group, 2,4-diethoxy-5-nitropyrimidine and its analogues can undergo other important reactions, including hydrolysis of the alkoxy substituents and further derivatization of the functional groups.

The alkoxy groups on the pyrimidine ring exhibit variable reactivity towards hydrolysis, which is highly dependent on their position and the presence of other activating or deactivating groups. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring, influencing the reactivity of the alkoxy substituents.

Research has shown that 2,4-dimethoxy-5-nitropyrimidine can readily undergo transetherification, for example, to its propoxy-homologue when treated with boiling propanol (B110389) in the presence of silver oxide. rsc.org This indicates a degree of lability for the alkoxy groups in this specific isomer. In contrast, the related compound 4,6-dimethoxy-5-nitropyrimidine (B100634) remains unchanged under the same conditions, highlighting the significant influence of substituent positioning on reactivity. rsc.org Attempts to achieve partial hydrolysis of related di-substituted pyrimidines, such as 4,6-dichloro-5-nitropyrimidine (B16160), have been reported as unsuccessful or resulting in very low yields, suggesting that controlled, selective hydrolysis can be challenging. oregonstate.edu During progressive acidic hydrolysis of more complex systems like trialkoxypyrimidotriazines, the group at the position analogous to the pyrimidine 3-position has been found to be the least reactive. publish.csiro.au

| Substrate | Conditions | Outcome | Reference |

|---|---|---|---|

| 2,4-Dimethoxy-5-nitropyrimidine | Boiling propanol, Silver oxide | Successfully converted to propoxy-homologue | rsc.org |

| 4,6-Dimethoxy-5-nitropyrimidine | Boiling propanol, Silver oxide | No reaction observed | rsc.org |

| 4,6-Dichloro-5-nitropyrimidine | Sodium carbonate, water | Unsuccessful partial hydrolysis (starting material recovered or very low yield) | oregonstate.edu |

The nitro group itself, or the amino group formed after its reduction, provides a reactive site for extensive derivatization, enabling the synthesis of a wide array of complex heterocyclic compounds.

Derivatization via the Amino Group: The 5-amino-2,4-dialkoxypyrimidine intermediate is a versatile building block. The amino functionality can be readily transformed into other functional groups or used as a nucleophile to construct new rings. For example, the reaction of 5-amino-2,4-dimethoxy-6-methylpyrimidine with triethyl orthoformate leads to the formation of 2,4-dimethoxy-5-[(ethoxymethylene)amino]-6-methylpyrimidine. acs.org This intermediate can be further reacted with lithium diisopropylamide to yield 2,4-dimethoxy-5-isocyano-6-methylpyrimidine. acs.org General methods for amino group derivatization, such as acylation with reagents like acetic anhydride (B1165640) or silylation, are also applicable to these pyrimidine systems for protection or analysis. mdpi.comsigmaaldrich.com Specialized reagents, such as N,N-diethyl-2,4-dinitro-5-fluoroaniline, have been developed for the derivatization of amino groups for analytical quantification by HPLC. nih.gov

Derivatization Influenced by the Nitro Group: The powerful electron-withdrawing nature of the nitro group can activate adjacent positions on the pyrimidine ring, facilitating other transformations. In the case of 2,4-dimethoxy-6-methyl-5-nitropyrimidine, the methyl group can be derivatized. It can be converted in two steps into a 6-(cyanomethyl) group, which can then undergo reductive cyclization. acs.org Alternatively, the methyl group can be formylated to produce a 6-[2-(dimethylamino)vinyl]-2,4-dimethoxy-5-nitropyrimidine intermediate. acs.org Both of these pathways, which start with derivatization at the 6-position under the influence of the 5-nitro group, ultimately lead to the formation of a fused pyrrolo[3,2-d]pyrimidine ring system upon subsequent hydrogenation. acs.org

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 5-Amino-2,4-dimethoxy-6-methylpyrimidine | Triethyl orthoformate | 2,4-Dimethoxy-5-[(ethoxymethylene)amino]-6-methylpyrimidine | acs.org |

| 2,4-Dimethoxy-5-[(ethoxymethylene)amino]-6-methylpyrimidine | Lithium diisopropylamide (LDA) | 2,4-Dimethoxy-5-isocyano-6-methylpyrimidine | acs.org |

| 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | 1. N-Bromosuccinimide, Benzoyl peroxide 2. Sodium cyanide | 6-(Cyanomethyl)-2,4-dimethoxy-5-nitropyrimidine | acs.org |

| 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | Tris(dimethylamino)methane | 6-[2-(Dimethylamino)vinyl]-2,4-dimethoxy-5-nitropyrimidine | acs.org |

Applications in Organic Synthesis

2,4-Diethoxy-5-nitropyrimidine as a Key Building Block for Complex Heterocyclic Systems

The strategic placement of reactive sites on the 2,4-diethoxy-5-nitropyrimidine molecule allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of more intricate heterocyclic structures.

Precursor in Purine (B94841) Synthesis

2,4-Diethoxy-5-nitropyrimidine is a well-established precursor in the synthesis of purines, a class of nitrogen-containing heterocyclic compounds fundamental to nucleic acids and various biologically active molecules. The synthesis typically involves a multi-step sequence that leverages the reactivity of the pyrimidine (B1678525) ring.

A general and efficient pathway commences with the reduction of the 5-nitro group to an amino group, yielding a 5-aminopyrimidine (B1217817) derivative. This transformation is often achieved using reducing agents like tin(II) chloride (SnCl2) or through catalytic hydrogenation. The resulting diamine is a key intermediate that can undergo cyclization with various one-carbon sources, such as triethyl orthoformate, to construct the imidazole (B134444) ring fused to the pyrimidine core, thereby forming the purine scaffold.

The ethoxy groups at the 2- and 4-positions can be subsequently displaced by a variety of nucleophiles, allowing for the introduction of diverse substituents and the generation of a library of purine analogues. This strategy has been instrumental in the development of compounds with potential therapeutic applications.

Table 1: Key Intermediates in Purine Synthesis from 2,4-Diethoxy-5-nitropyrimidine

| Intermediate | Structure | Role in Synthesis |

| 2,4-Diethoxy-5-aminopyrimidine | Product of nitro group reduction, precursor to the fused imidazole ring. | |

| Substituted Purine | Final product after cyclization and potential substitution of ethoxy groups. |

Intermediate for Diversified Pyrimidine Scaffolds

The reactivity of the ethoxy groups in 2,4-diethoxy-5-nitropyrimidine allows for its use as an intermediate in the synthesis of a wide range of substituted pyrimidine scaffolds. The ethoxy groups can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group facilitates these substitution reactions by activating the pyrimidine ring.

This versatility enables the synthesis of 2,4-disubstituted-5-nitropyrimidines with a variety of functional groups. For instance, reaction with different primary or secondary amines leads to the formation of 2,4-diamino-5-nitropyrimidine derivatives. These derivatives are valuable scaffolds in medicinal chemistry, as the pyrimidine core is a common feature in many biologically active compounds.

Table 2: Examples of Nucleophilic Substitution Reactions on 2,4-Diethoxy-5-nitropyrimidine

| Nucleophile | Product |

| Primary Amine (R-NH2) | 2-Alkoxy-4-amino-5-nitropyrimidine or 2,4-Diamino-5-nitropyrimidine |

| Thiol (R-SH) | 2-Alkoxy-4-thio-5-nitropyrimidine or 2,4-Dithio-5-nitropyrimidine |

Construction of Fused Pyrimidine Derivatives (e.g., Pyrrolopyrimidines, Triazolopyrimidines)

Beyond purines, 2,4-diethoxy-5-nitropyrimidine is a key starting material for the synthesis of other fused pyrimidine derivatives, such as pyrrolopyrimidines and triazolopyrimidines. nih.govgoogle.comnih.gov These fused heterocyclic systems are of significant interest due to their presence in numerous pharmacologically active molecules. chemenu.comnih.gov

The synthesis of pyrrolopyrimidines can be achieved by first introducing a suitable side chain at one of the positions of the pyrimidine ring, followed by an intramolecular cyclization reaction. For example, a side chain containing a carbonyl group and an active methylene (B1212753) group can be introduced, which then undergoes condensation to form the fused pyrrole (B145914) ring.

For the construction of triazolopyrimidines, the 5-amino derivative of 2,4-diethoxypyrimidine (B1296124) can be diazotized and then coupled with a compound containing an active methylene group to form a hydrazone. nih.gov Subsequent cyclization of the hydrazone leads to the formation of the triazole ring fused to the pyrimidine core. Alternatively, a hydrazine (B178648) derivative can be reacted with the pyrimidine to form a hydrazinopyrimidine, which can then be cyclized with a one-carbon synthon to yield the triazolopyrimidine. nih.goveco-vector.com

Strategies for Combinatorial Library Generation Utilizing 5-Nitropyrimidine (B80762) Scaffolds

The reactivity profile of 5-nitropyrimidine scaffolds, including 2,4-diethoxy-5-nitropyrimidine, makes them highly suitable for the generation of combinatorial libraries. balajipharmacy.ac.in Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity.

The general strategy involves a multi-step synthesis where different building blocks are introduced at various positions of the pyrimidine ring in a systematic manner. For example, starting with 2,4-dichloro-5-nitropyrimidine (B15318) (a related and often used precursor), a diverse set of amines can be introduced at the 4-position through a nucleophilic substitution reaction. The resulting 4-amino-2-chloro-5-nitropyrimidine can then be reacted with another set of nucleophiles to substitute the chlorine at the 2-position. Finally, reduction of the nitro group and subsequent cyclization can lead to a large library of substituted purines or other fused pyrimidines. nih.govgriffith.edu.au

This approach allows for the systematic exploration of the chemical space around the pyrimidine scaffold, facilitating the discovery of new compounds with desired properties. The use of solid-phase synthesis techniques can further enhance the efficiency of library generation.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Eco-Friendly Synthetic Routes for 2,4-Diethoxy-5-nitropyrimidine

The current synthesis of 2,4-diethoxy-5-nitropyrimidine often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on developing greener and more sustainable synthetic protocols.

Key Research Areas:

Green Solvents and Reagents: A major thrust will be the replacement of conventional organic solvents with more environmentally benign alternatives such as water, ionic liquids, or bio-derived solvents. researchgate.nethuarenscience.com Research into using solid-state catalysts, like montmorillonite (B579905) K-10 impregnated with bismuth nitrate, for nitration reactions presents a facile and environmentally friendly approach that could be adapted for nitropyrimidines. rsc.org Similarly, the use of p-toluenesulphonic acid (PTSA) as a non-toxic, reusable catalyst in the synthesis of other pyrimidine (B1678525) derivatives highlights a potential green alternative. mdpi.com

Catalysis with Earth-Abundant Metals: The exploration of catalysts based on abundant and non-toxic metals like iron and copper is a growing area in green chemistry. huarenscience.comd-nb.info These could replace precious metal catalysts sometimes used in related transformations, making the synthesis more cost-effective and sustainable.

Microwave-Assisted and One-Pot Syntheses: Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient and eco-friendly method for preparing disubstituted 5-aminopyrimidines in water, offering high conversion rates and shorter reaction times. researchgate.net Applying this technology to the synthesis of 2,4-diethoxy-5-nitropyrimidine could significantly improve efficiency. One-pot synthesis methods, which reduce the number of intermediate purification steps, also represent a promising avenue for greener production. google.com

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Transformations

Beyond its established reactions, 2,4-diethoxy-5-nitropyrimidine holds potential for new and unconventional chemical transformations. The electron-withdrawing nitro group and the electron-donating ethoxy groups create a unique electronic landscape that could be exploited for novel reactivity.

Key Research Areas:

Skeletal Editing and Ring Transformations: Recent advances in the "skeletal editing" of pyrimidine rings, where the core structure is rearranged, offer an exciting frontier. rsc.org For instance, heating pyrimidines with hydrazine (B178648) can lead to ring transformation into pyrazoles. rsc.org Investigating similar transformations for 2,4-diethoxy-5-nitropyrimidine could lead to the discovery of entirely new heterocyclic scaffolds.

Gold-Catalyzed Transformations: Gold catalysis has emerged as a powerful tool in organic synthesis, known for its unique reactivity patterns, particularly with π-systems. researchgate.net Exploring the interaction of gold catalysts with the pyrimidine ring of 2,4-diethoxy-5-nitropyrimidine could unlock novel cyclization, rearrangement, or cross-coupling reactions.

Cycloaddition Reactions: The pyrimidine core can participate in cycloaddition reactions. For example, cycloadditions of related nitro-containing compounds with halooximes have been used to prepare 4-nitroisoxazoles. colab.ws Investigating the potential of 2,4-diethoxy-5-nitropyrimidine to act as a dienophile or dipolarophile in various cycloaddition reactions could yield novel fused heterocyclic systems.

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. While challenging, developing methods for the selective C-H functionalization of the pyrimidine ring or the ethoxy groups would provide a direct route to new derivatives without the need for pre-functionalized starting materials. nih.gov

Advanced Computational Prediction of New Derivatives and Their Reaction Pathways

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. These methods can predict the properties of new molecules and map out potential reaction pathways, saving significant time and resources in the lab.

Key Research Areas:

Predictive Modeling of Derivatives: Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, such as ionization potentials and electrostatic potentials, of new 2,4-diethoxy-5-nitropyrimidine derivatives. nih.govmdpi.com This information can be correlated with their potential reactivity and biological activity, guiding the synthesis of the most promising candidates.

Machine Learning for Reaction Pathway Prediction: Machine learning models are being developed to predict the products and pathways of organic reactions. rsc.org By training these models on known pyrimidine chemistry, it would be possible to predict novel reactions and transformations for 2,4-diethoxy-5-nitropyrimidine. arxiv.orgembopress.org This approach can help identify non-intuitive reaction outcomes and guide experimental design.

Exploring Chemical Space: Automated methods for exploring the chemical space around a core scaffold can generate vast libraries of virtual derivatives. acs.org Combining these methods with computational screening for desired properties can identify high-priority synthetic targets for further investigation.

Integration with Automated Synthesis and Flow Chemistry Platforms for High-Throughput Derivatization

To fully realize the potential of the predicted derivatives, high-throughput synthesis and screening methods are essential. Integrating automated synthesis platforms and flow chemistry can dramatically accelerate the derivatization of 2,4-diethoxy-5-nitropyrimidine.

Key Research Areas:

Flow Chemistry for Synthesis and Nitration: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and control over reaction conditions, especially for potentially hazardous reactions like nitration. europa.eu Developing a flow-based synthesis for 2,4-diethoxy-5-nitropyrimidine and its subsequent reactions would enable safer and more efficient production. mit.eduresearchgate.net The synthesis of other energetic materials like LLM-105 has been successfully and safely achieved using flow chemistry. europa.eu

Automated Synthesis Platforms: Automated synthesis platforms can be used to rapidly generate libraries of derivatives based on a common scaffold. By combining a flow-based synthesis of the 2,4-diethoxy-5-nitropyrimidine core with automated derivatization modules, it would be possible to create large numbers of new compounds for screening.

High-Throughput Screening: The development of high-throughput methods for analyzing the products of these automated syntheses is crucial. nih.gov Techniques like high-throughput liquid chromatography-mass spectrometry (LC-MS) can be used to quickly confirm the identity and purity of newly synthesized derivatives, enabling a rapid design-make-test-analyze cycle.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2,4-diethoxy-5-nitropyrimidine in academic research?

- Methodology : Synthesis typically involves nitration of pyrimidine derivatives under controlled anhydrous conditions. For example, nitration of 2,4-diethoxypyrimidine using fuming nitric acid in a non-polar solvent (e.g., DCM) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Stability during synthesis is critical, as traces of water may hydrolyze the ethoxy groups to hydroxyl derivatives .

Q. How can researchers verify the structural integrity and purity of 2,4-diethoxy-5-nitropyrimidine?

- Methodology :

- Spectroscopy : (δ 1.4–1.5 ppm for ethoxy CH, δ 4.5–4.6 ppm for CH), (δ 160–165 ppm for pyrimidine C-NO), and IR (1520–1550 cm for nitro stretching).

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

- Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages .

Q. What experimental precautions are necessary to prevent decomposition or hydrolysis during handling?

- Methodology : Store under inert gas (argon) in anhydrous solvents (e.g., DMF, DCM) at –20°C. Avoid prolonged exposure to moisture, as hydrolysis generates 5-nitropyrimidine-2,4-diol, altering reactivity. Use gloveboxes for moisture-sensitive reactions and dispose of waste via neutralization (e.g., aqueous bicarbonate) before professional disposal .

Advanced Research Questions

Q. Why does 2,4-diethoxy-5-nitropyrimidine resist nucleophilic substitution with azide but undergo hydrolysis under basic conditions?

- Mechanistic Insight : The electron-withdrawing nitro group at C5 deactivates the pyrimidine ring, reducing susceptibility to nucleophilic attack. However, in the presence of bases (e.g., NaN), trace water catalyzes hydrolysis via a two-step mechanism: (i) base-induced deprotonation of water, (ii) nucleophilic substitution of ethoxy groups. Computational studies (DFT) can model transition states to confirm this pathway .

Q. How do structural modifications (e.g., substituent variation) influence the biological activity of 5-nitropyrimidine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace ethoxy groups with amino or hydroxyl moieties to enhance hydrogen-bonding potential. For example, 5-nitropyrimidine-2,4-dione derivatives show nitric oxide synthase inhibition (IC 6.2–8.6 µM) due to improved binding to the enzyme’s active site.

- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., iNOS) and validate with in vitro assays (e.g., LPS-induced NO production in RAW 264.7 cells) .

Q. How should researchers resolve contradictions in reactivity data across studies (e.g., unexpected byproducts or polymorphic effects)?

- Analytical Strategy :

- Polymorphism Analysis : Use single-crystal XRD to identify polymorphs (e.g., hydrogen-bonding variations in 2-amino-5-nitropyrimidine) that alter solubility or reactivity .

- Reaction Monitoring : Employ in situ FTIR or LC-MS to detect intermediates (e.g., hydrolysis products) under different conditions (pH, solvent polarity).

- Reproducibility : Standardize reaction parameters (e.g., solvent dryness, temperature gradients) and cross-validate with independent techniques (e.g., kinetic isotope effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.